4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline

Lipophilicity Drug-likeness Quinazoline SAR

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline (CAS 2089319-30-0) is a tetra-substituted quinazoline heterocycle with the molecular formula C₁₀H₈ClN₃O₃ and a molecular weight of 253.64 g/mol. It features a 4-chloro leaving group for nucleophilic aromatic substitution (SNAr), a 6-nitro group reducible to a primary amine, a 7-methoxy electron-donating substituent, and a 2-methyl group that modulates both steric and electronic properties.

Molecular Formula C10H8ClN3O3
Molecular Weight 253.64 g/mol
Cat. No. B12081818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline
Molecular FormulaC10H8ClN3O3
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)Cl)[N+](=O)[O-])OC
InChIInChI=1S/C10H8ClN3O3/c1-5-12-7-4-9(17-2)8(14(15)16)3-6(7)10(11)13-5/h3-4H,1-2H3
InChIKeyHKYHQOUKKDNLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline (CAS 2089319-30-0): A Multi-Substituted Quinazoline Scaffold for Kinase-Targeted Lead Optimization and Intermediate Chemistry


4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline (CAS 2089319-30-0) is a tetra-substituted quinazoline heterocycle with the molecular formula C₁₀H₈ClN₃O₃ and a molecular weight of 253.64 g/mol [1]. It features a 4-chloro leaving group for nucleophilic aromatic substitution (SNAr), a 6-nitro group reducible to a primary amine, a 7-methoxy electron-donating substituent, and a 2-methyl group that modulates both steric and electronic properties. This specific substitution pattern places it within the 6-nitroquinazoline class, which has established structure-activity relationships (SAR) for dual inhibition of TNF-α production and T-cell proliferation, as well as kinase inhibitory activity [2]. The compound is supplied as a research intermediate with certified purity of 97–98% and is stored sealed under dry conditions at 2–8°C .

Why 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline Cannot Be Replaced by Simpler Quinazoline Analogs in Multi-Step Synthetic Sequences


The four substituents on this quinazoline core—4-Cl, 6-NO₂, 7-OCH₃, and 2-CH₃—each serve orthogonal synthetic roles that are not simultaneously present on any single close analog. The 4-chloro group is the primary handle for SNAr diversification; the 6-nitro group provides a latent amine for amide coupling or diazotization after reduction; the 7-methoxy group contributes electron density that modulates the reactivity of both the 4-position and the 6-nitro reduction; and the 2-methyl group sterically shields the C-2 position, preventing unwanted side reactions at that site during derivatization [1]. Removing any one substituent—as in 4-chloro-7-methoxy-6-nitroquinazoline (lacking 2-CH₃), 4-chloro-2-methyl-6-nitroquinazoline (lacking 7-OCH₃), 4-chloro-7-methoxy-2-methylquinazoline (lacking 6-NO₂), or 2-methyl-6-nitroquinazoline (lacking 4-Cl and 7-OCH₃)—fundamentally alters the available synthetic pathways, the physicochemical property profile (LogP, TPSA), and the biological target engagement potential inferred from class-level SAR [2]. Generic substitution therefore breaks the synthetic sequence or yields a final compound with different pharmacokinetic and pharmacodynamic properties.

Quantitative Comparative Evidence for 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline Versus Closest Structural Analogs


LogP Differentiation: The 2-Methyl Group Shifts Lipophilicity Into a Favorable Range for Membrane Permeability Versus the Des-Methyl Analog

The presence of the 2-methyl substituent on the target compound raises its computed LogP to 2.51, compared to approximately 2.3 for 4-chloro-7-methoxy-6-nitroquinazoline (CAS 55496-69-0), which lacks this methyl group [1]. This LogP increase of ~0.2 units places the target compound closer to the optimal lipophilicity range (LogP 2–3) associated with favorable passive membrane permeability and oral bioavailability in drug-like molecules [2]. In contrast, 4-chloro-2-methyl-6-nitroquinazoline (CAS 74151-22-7), which lacks the 7-methoxy group, has a higher LogP of 3.02 , potentially increasing the risk of poor aqueous solubility and off-target binding. The balanced LogP of the target compound thus represents a differentiated physicochemical profile attributable specifically to the combined 2-methyl and 7-methoxy substitution.

Lipophilicity Drug-likeness Quinazoline SAR Physicochemical profiling

Topological Polar Surface Area (TPSA): The 6-Nitro and 7-Methoxy Combination Provides a Differentiated Hydrogen-Bonding Profile Versus Non-Nitro and Des-Methoxy Analogs

The target compound has a computed TPSA of 78.15 Ų . This is nearly identical to 4-chloro-7-methoxy-6-nitroquinazoline (TPSA 80.8 Ų), consistent with both compounds sharing the 6-nitro and 7-methoxy groups [1]. However, the TPSA is significantly higher than that of 4-chloro-2-methyl-6-nitroquinazoline (TPSA 71.60 Ų, lacking 7-OCH₃) and more than double that of 4-chloro-7-methoxy-2-methylquinazoline (TPSA 35.01 Ų, lacking 6-NO₂) . According to Veber's rule, compounds with TPSA ≤140 Ų and ≤10 rotatable bonds are generally associated with good oral bioavailability; the target compound's TPSA of 78.15 Ų falls well within this actionable range while providing additional H-bond acceptor capacity (5 acceptors) from the nitro and methoxy oxygens that may enhance target binding specificity [2].

Polar surface area Hydrogen bonding Drug-likeness Oral bioavailability prediction

Synthetic Versatility Advantage: Four Orthogonal Reactive Handles Enable Sequential Derivatization Pathways Unavailable on Tri-Substituted Analogs

The target compound uniquely combines four functional groups, each addressable by distinct reaction conditions, enabling sequential derivatization without protecting group manipulation on the other positions. The 4-chloro group undergoes SNAr with amines (including anilines) under mild basic conditions, which is the key step for generating 4-anilinoquinazoline kinase inhibitor scaffolds [1]. The 6-nitro group can be selectively reduced (H₂/Pd-C, Fe/NH₄Cl, or SnCl₂) to a 6-amino group for subsequent amidation, sulfonylation, or diazotization [2]. The 7-methoxy group can be demethylated (BBr₃ or HBr) to a phenol for O-alkylation diversification [3]. The 2-methyl group is chemically inert under most conditions but provides steric shielding that directs regioselectivity during SNAr at C-4. In contrast, 4-chloro-7-methoxy-6-nitroquinazoline (lacking 2-CH₃) offers only three handles; 4-chloro-2-methyl-6-nitroquinazoline (lacking 7-OCH₃) loses the phenol diversification pathway; 4-chloro-7-methoxy-2-methylquinazoline (lacking 6-NO₂) loses the amine functionalization route [4].

Synthetic intermediate Orthogonal reactivity Kinase inhibitor synthesis Scaffold diversification

6-Nitroquinazoline Class-Level SAR: The C-4 Substituent Governs Dual TNF-α/T-Cell Inhibitory Activity, Supporting Selection of the 4-Chloro Scaffold for Derivatization

In the seminal SAR study by Tobe et al. (2002), a series of 6-nitroquinazolines were evaluated for dual inhibition of TNF-α production and T-cell proliferation [1]. Compounds bearing a substituted phenyl or heteroaryl moiety at the C-4 position (introduced via SNAr on a 4-chloro precursor) demonstrated the most potent dual inhibitory activity. For example, compounds 5d (4-fluorophenyl at C-4) and 5f (3,4-difluorophenyl at C-4) suppressed both responses with low cell growth inhibition and showed significant in vivo TNF-α suppression at oral doses of 30 and 100 mg/kg [1]. The 4-chloro substituent on the target compound is the essential leaving group for installing these active C-4 substituents. Analogs lacking the 4-chloro handle (e.g., 2-methyl-6-nitroquinazoline, CAS 515832-80-1) cannot directly undergo this diversifying SNAr reaction and require additional synthetic steps to functionalize the C-4 position . Furthermore, the SAR study established that the unsubstituted piperazine ring at C-7 was required for activity; the target compound's 7-methoxy group can serve as a precursor to a 7-hydroxy intermediate for subsequent O-alkylation to install piperazine or other amine-containing side chains [1].

TNF-alpha inhibition T-cell proliferation Immunomodulation 6-Nitroquinazoline SAR

Purity and Quality Control: Batch-Certified 97–98% Purity with Multi-Method Analytical Characterization Supports Reproducible Procurement

The target compound is available from multiple independent suppliers with certified purity specifications. Bidepharm supplies the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . Leyan offers the compound at 98% purity (入库指导纯度) . ChemScene provides the compound for research and further manufacturing use with specified storage at 2–8°C sealed under dry conditions . In comparison, the close analog 2-methyl-6-nitroquinazoline (CAS 515832-80-1) is listed at 95% minimum purity by AKSci , and 4-chloro-7-methoxy-2-methylquinazoline (CAS 16499-67-5) is listed at 95% minimum purity by the same supplier . The 2–3% higher purity specification for the target compound reduces the risk of unidentified impurities interfering with subsequent synthetic steps or biological assay readouts.

Analytical quality control Batch-to-batch consistency Procurement specification Intermediate purity

Optimal Research and Industrial Application Scenarios for 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline Based on Comparative Evidence


Focused Kinase Inhibitor Library Synthesis via Sequential C-4, C-6, and C-7 Derivatization

The target compound's four orthogonally addressable handles make it the preferred single intermediate for generating a three-dimensional array of 4-anilino-6-amido-7-alkoxyquinazoline analogs. Starting from one batch of 4-chloro-7-methoxy-2-methyl-6-nitroquinazoline, a library of 100–1,000 compounds can be constructed by: (1) SNAr with diverse anilines at C-4; (2) reduction of the 6-nitro to 6-amino followed by amide or sulfonamide coupling; and (3) optional demethylation of the 7-methoxy and O-alkylation [1]. This three-point diversification strategy is not accessible from the des-nitro, des-methoxy, or des-methyl analogs, which each lose at least one diversification vector. The balanced LogP (2.51) and TPSA (78.15 Ų) of the core scaffold further ensure that the majority of library members will fall within drug-like physicochemical space .

Synthesis of 6-Nitroquinazoline-Based Dual TNF-α/T-Cell Inhibitors for Immunomodulatory Lead Discovery

The established SAR by Tobe et al. (2002) demonstrates that 4-substituted-6-nitroquinazolines with a C-7 piperazine moiety are potent dual inhibitors of TNF-α production and T-cell proliferation with oral in vivo activity [2]. The target compound provides the ideal starting point for this chemotype: the 4-Cl enables direct installation of the C-4 aryl/heteroaryl group via SNAr; the 7-OCH₃ can be converted to 7-OH (BBr₃ demethylation) and then O-alkylated with a bis-chloroethylamine derivative to introduce a piperazine ring; the 2-CH₃ group provides steric shielding at C-2 that may reduce metabolic liability. Analogs lacking the 2-methyl group (e.g., 4-chloro-7-methoxy-6-nitroquinazoline) or the 7-methoxy group (e.g., 4-chloro-2-methyl-6-nitroquinazoline) require additional synthetic steps to achieve the same substitution pattern, reducing overall yield and increasing cost.

EGFR and Kinase Inhibitor Intermediate for Targeted Anticancer Agent Development

Quinazoline derivatives bearing an anilino group at C-4, an electron-donating group at C-7, and a small substituent at C-2 constitute the core pharmacophore of clinically approved EGFR tyrosine kinase inhibitors (e.g., gefitinib, erlotinib) [3]. The target compound's 4-chloro, 7-methoxy, and 2-methyl substitution pattern maps directly onto this pharmacophore template. The 6-nitro group provides a synthetic handle for introducing solubilizing or target-engaging side chains after reduction to the 6-amine. For procurement decisions, selecting this compound over 4-chloro-7-methoxy-6-nitroquinazoline (which lacks the 2-methyl) is critical because the 2-methyl group mimics the substitution found in gefitinib (which bears a 2-methyl on the quinazoline core), ensuring that SAR derived from this intermediate is directly translatable to the clinically validated scaffold [4].

Agrochemical Lead Generation Using 6-Nitroquinazoline Scaffolds with Optimized Physicochemical Properties

The target compound's intermediate LogP (2.51) and moderate TPSA (78.15 Ų) position it within the physicochemical range often targeted for agrochemical active ingredients, where balanced lipophilicity is required for foliar uptake and translocation [5]. The four reactive handles enable systematic variation of the scaffold to optimize for pesticidal or fungicidal activity while maintaining favorable environmental fate properties. The 6-nitro group, in particular, is a privileged substructure in agrochemical nitromethylene and nitroimine insecticides, and its presence on the quinazoline core alongside the 4-chloro leaving group provides a versatile entry point for agrochemical lead optimization programs.

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